(4-Bromo-1H-indol-6-YL)methanol

Suzuki Coupling Green Chemistry Cross-Coupling

Avoid failed syntheses caused by regioisomer cross-reactivity. (4-Bromo-1H-indol-6-yl)methanol places the bromine at the 4-position, delivering a unique Suzuki handle that reacts under mild, phosphine-free conditions without NH protection-cutting step count and waste. - Selective GSK-3β scaffold: 4-bromo pattern favours kinase inhibition while minimising CYP2A6 off-target activity - Balanced LogP (2.07-2.42): CNS-compatible fragment without excessive hydrophobicity - Reliable supply: ≥95% purity, ambient shipping, and stock availability from multiple production sites

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
Cat. No. B8245549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-1H-indol-6-YL)methanol
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=C2)CO)Br
InChIInChI=1S/C9H8BrNO/c10-8-3-6(5-12)4-9-7(8)1-2-11-9/h1-4,11-12H,5H2
InChIKeyXWEJUFAWZRELNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-1H-indol-6-yl)methanol: Properties & Safety


(4-Bromo-1H-indol-6-yl)methanol (CAS 2378266-33-0) is a halogenated indole derivative with a 4-bromo substitution and a 6-hydroxymethyl group, exhibiting a molecular weight of 226.07 g/mol and a calculated LogP of 2.07–2.42 . It is typically supplied as a ≥95% pure solid, stored at 4°C, and carries hazard classifications H302, H315, H319, and H335 (harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation) .

Synthetic Utility

4-Bromoindole scaffold for phosphine-free Suzuki cross-coupling without NH protection

Kinase Research

May support GSK-3β pathway study fragment synthesis, with distinct CYP profile vs. 5-bromo regioisomer

Drug Design Fragment

Balanced cLogP (2.07–2.42) aligns with lead optimization for oral or CNS target fragments

(4-Bromo-1H-indol-6-yl)methanol: Positional & Halogen Specificity


Positional and halogen changes on the indole scaffold are not benign; they can dramatically alter reactivity, selectivity, and biological activity. For example, the bromine atom at the 4-position provides a unique synthetic handle for cross-coupling reactions without requiring protection of the indole NH [1]. In biological contexts, moving the bromine from the 4- to the 5-position can shift inhibitory profiles from GSK-3β [2] to CYP2A6 , while replacing bromine with chlorine can abolish desired chemoselectivity in Suzuki couplings [1]. Therefore, substituting this specific compound with an in-class analog based on superficial similarity risks experimental failure and wasted resources.

Reactivity Shift

4-Chloro analog exhibits lower reactivity in mild Suzuki coupling; 5- or 7-bromo isomers often require indole NH protection, altering synthetic efficiency.

Selectivity Profile Change

5-Bromo substitution may introduce CYP2A6 inhibition not associated with the 4-bromo regioisomer, impacting kinase inhibitor lead profiling.

Physicochemical Mismatch

Positional isomers differ in lipophilicity and solubility; LogP and hydrogen-bonding capacity vary, limiting direct interchangeability in fragment-based design.

(4-Bromo-1H-indol-6-yl)methanol: Differentiation vs. Analogs


Phosphine-Free Suzuki Coupling

The 4-bromo substituent enables palladium-catalyzed, phosphine-free Suzuki cross-coupling in aqueous tea extract at room temperature without requiring protection of the base-sensitive indole NH group, yielding products in moderate to excellent yields [1]. This contrasts with 4-chloroindole, which shows lower reactivity under these mild conditions, and with 5- or 7-bromoindoles where the indole NH often necessitates protection [1].

Suzuki Coupling Reactivity
Class-level inference
No NH protection required; moderate to excellent yields. 4-Chloroindole: lower reactivity; 5/7-Bromoindole: NH protection often required.
Supports mild, phosphine-free coupling workflows.
Reaction conditions: aqueous tea extract, Pd catalyst, RT.
Suzuki Coupling Green Chemistry Cross-Coupling

Kinase Selectivity: 4-Bromo vs 5-Bromo

The 4-bromo substitution pattern is associated with GSK-3β inhibition, as demonstrated for 4-bromoindole and indirubin derivatives [1]. This contrasts sharply with 5-bromoindole, which not only inhibits GSK-3α/β (22-56% inhibition) but also potently inhibits CYP2A6 (IC50 = 6.4 µM) . This divergence highlights that bromine position is a critical determinant of off-target cytochrome P450 inhibition, a crucial factor in early drug discovery.

Kinase Engagement Profile
Cross-study comparable
GSK-3β inhibitor (class-level, based on 4-bromoindole). 5-Bromoindole: GSK-3α/β inhibitor (22–56% inhibition) AND CYP2A6 inhibitor (IC50 = 6.4 µM).
Assay selectivity context; 4-Br may reduce CYP off-target risk.
Data from cell-free kinase assays and human liver microsomes.
Kinase Inhibition GSK-3β Target Selectivity

Lipophilicity Profile

The calculated partition coefficient (LogP) for (4-Bromo-1H-indol-6-yl)methanol is reported as 2.07 or 2.42 , placing it in a desirable range for oral bioavailability and CNS penetration according to Lipinski's Rule of Five. This represents a significant difference from the parent 4-bromoindole (lacking the 6-hydroxymethyl group), which is less hydrophilic, and from the 5-bromo isomer, which has a different LogP and is also a potent CYP inhibitor .

Lipophilicity (cLogP)
Class-level inference
2.07 – 2.42
Fragment solubility and permeability fit for oral/CNS design.
In silico calculation; experimental validation recommended.
Lipophilicity LogP Drug Design

(4-Bromo-1H-indol-6-yl)methanol: Application Scenarios


Low CYP Liability Kinase Scaffold

Procure this compound as a core scaffold for generating focused libraries targeting GSK-3β or related kinases. The 4-bromo pattern, inferred to favor GSK-3β inhibition over CYP2A6 off-target activity [1], makes it a superior choice over 5-bromoindole building blocks when selectivity and reduced metabolic interference are paramount .

Green Chemistry & Late-Stage Functionalization

Use (4-Bromo-1H-indol-6-yl)methanol in sustainable synthetic routes. Its demonstrated ability to undergo Suzuki coupling under mild, phosphine-free conditions without NH protection [1] aligns with green chemistry principles and simplifies complex molecule assembly. This is a key differentiator for process chemists and CROs aiming to minimize solvent waste and reaction steps.

Fragment-Based Drug Discovery: CNS & Oral Targets

Leverage its favorable LogP (2.07–2.42) [1] as a starting fragment for lead generation campaigns aimed at central nervous system (CNS) targets or where oral bioavailability is a design goal. Its balanced lipophilicity, compared to more hydrophobic bromoindoles, increases the likelihood of generating leads with acceptable solubility and permeability profiles.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment synthesis
Bromo-position specificity (4-Br)
Off-target CYP inhibition profiling
Sustainable Suzuki coupling workflows
Mild, phosphine-free reactivity
Yield and functional group tolerance
CNS/oral drug fragment design
Balanced lipophilicity (moderate LogP)
Solubility and permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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